molecular formula C16H18FNO3S2 B2790144 4-fluoro-N-{[4-(thiophen-2-yl)oxan-4-yl]methyl}benzene-1-sulfonamide CAS No. 1203041-93-3

4-fluoro-N-{[4-(thiophen-2-yl)oxan-4-yl]methyl}benzene-1-sulfonamide

Cat. No.: B2790144
CAS No.: 1203041-93-3
M. Wt: 355.44
InChI Key: UVJULIYEAYEHMT-UHFFFAOYSA-N
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Description

4-Fluoro-N-{[4-(thiophen-2-yl)oxan-4-yl]methyl}benzene-1-sulfonamide is a sulfonamide derivative characterized by a para-fluorinated benzene ring linked to a sulfonamide group. The sulfonamide nitrogen is further substituted with a [4-(thiophen-2-yl)oxan-4-yl]methyl moiety, combining a six-membered oxane (tetrahydropyran) ring fused with a thiophene heterocycle. This structural complexity confers unique physicochemical properties, such as enhanced conformational flexibility from the oxane ring and electronic modulation from the thiophene and fluorine substituents. Sulfonamides are historically significant as antimicrobial agents, but modern derivatives like this compound are explored for diverse therapeutic applications, including enzyme inhibition (e.g., carbonic anhydrase, cyclooxygenase) and anticancer activity .

Properties

IUPAC Name

4-fluoro-N-[(4-thiophen-2-yloxan-4-yl)methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18FNO3S2/c17-13-3-5-14(6-4-13)23(19,20)18-12-16(7-9-21-10-8-16)15-2-1-11-22-15/h1-6,11,18H,7-10,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVJULIYEAYEHMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1(CNS(=O)(=O)C2=CC=C(C=C2)F)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18FNO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-fluoro-N-{[4-(thiophen-2-yl)oxan-4-yl]methyl}benzene-1-sulfonamide typically involves multiple steps, including the formation of intermediate compounds. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. These methods often include continuous flow processes and automated systems to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

4-fluoro-N-{[4-(thiophen-2-yl)oxan-4-yl]methyl}benzene-1-sulfonamide undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halogens). The reaction conditions often involve specific temperatures, pressures, and solvents to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce sulfoxides or sulfones, while reduction reactions may yield amines or alcohols .

Scientific Research Applications

4-fluoro-N-{[4-(thiophen-2-yl)oxan-4-yl]methyl}benzene-1-sulfonamide has a wide range of scientific research applications, including:

    Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or as a component in bioassays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and as a precursor for various industrial chemicals.

Mechanism of Action

The mechanism of action of 4-fluoro-N-{[4-(thiophen-2-yl)oxan-4-yl]methyl}benzene-1-sulfonamide involves its interaction with specific molecular targets and pathways. This compound may act on receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Positional Isomerism: 2-Fluoro vs. 4-Fluoro

  • BG14526 (2-Fluoro-N-{[4-(thiophen-2-yl)oxan-4-yl]methyl}benzene-1-sulfonamide) : The fluorine atom at the ortho position (2-fluoro) reduces steric hindrance compared to the para isomer but weakens the electron-withdrawing effect. This may decrease sulfonamide acidity (pKa) and alter binding to targets like carbonic anhydrase .

Halogen Substitution: Fluoro vs. Chloro

  • 4-Chloro-N-(thiophen-2-ylmethylidene)benzene-1-sulfonamide : Replacing fluorine with chlorine increases steric bulk and polarizability. Chlorine’s weaker electronegativity reduces the sulfonamide’s acidity but may improve lipophilicity, affecting membrane permeability and metabolic stability .

Heterocyclic Modifications

Oxane vs. Aromatic Heterocycles

  • G619-0457 (4-Fluoro-N-[4-(6-methoxypyridazin-3-yl)phenyl]-3-(trifluoromethyl)benzene-1-sulfonamide) : The pyridazine ring introduces aromaticity and planar geometry, favoring π-π stacking with hydrophobic enzyme pockets. The trifluoromethyl group further enhances electron withdrawal but adds steric constraints compared to the oxane-thiophene system .

Thiophene Linkage Variations

  • Ethyl 4-{N-[(Thiophen-2-yl)methyl]-4-cyanobenzenesulfonamido}benzoate: The cyano group introduces strong electron withdrawal, while the ethyl ester reduces solubility.

Key Research Findings

  • Synthetic Accessibility : The target compound’s oxane-thiophene moiety requires multi-step synthesis, including Friedel-Crafts alkylation and sulfonylation, as seen in related derivatives .
  • Tautomerism and Stability : Unlike triazole-thione derivatives (e.g., compounds 7–9 in ), the oxane ring prevents tautomerization, ensuring structural stability under physiological conditions .
  • Enzymatic Inhibition : Para-fluoro sulfonamides demonstrate superior inhibition of carbonic anhydrase IX (CA-IX) compared to ortho-fluoro analogues, attributed to optimized hydrogen-bonding networks .

Biological Activity

4-fluoro-N-{[4-(thiophen-2-yl)oxan-4-yl]methyl}benzene-1-sulfonamide is a sulfonamide compound that has attracted attention in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The compound features:

  • A benzene ring substituted with a sulfonamide group .
  • An oxane ring which contributes to its structural diversity.
  • A thiophene ring , known for its electron-rich properties, enhancing biological interactions.

Chemical Formula : C16_{16}H18_{18}FNO3_3S
Molecular Weight : 327.38 g/mol

The biological activity of 4-fluoro-N-{[4-(thiophen-2-yl)oxan-4-yl]methyl}benzene-1-sulfonamide is believed to involve several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in inflammatory pathways or cancer progression, similar to other sulfonamide derivatives.
  • Receptor Interaction : Its thiophene component may facilitate binding to various receptors, modulating their activity and leading to therapeutic effects.

Anticancer Activity

Research indicates that compounds with similar structures exhibit significant anticancer properties. For instance, a study on related thiophene-containing sulfonamides showed promising results against various cancer cell lines, suggesting potential applications in oncology.

CompoundIC50_{50} (µM)Target
Thiophene Sulfonamide A1.30HepG2 cells
Thiophene Sulfonamide B2.50MCF7 cells

Anti-inflammatory Effects

Thiophene derivatives are recognized for their anti-inflammatory properties. The mechanism typically involves the inhibition of cyclooxygenase (COX) enzymes, which play a critical role in the inflammatory response.

Case Studies and Research Findings

  • Study on Thiophene-Based Compounds :
    • A review highlighted that thiophene-containing drugs have been approved for treating inflammatory conditions. These drugs target COX and lipoxygenase pathways, showcasing the therapeutic potential of thiophene derivatives in inflammation management .
  • Antitumor Activity Assessment :
    • In a comparative study, compounds structurally similar to 4-fluoro-N-{[4-(thiophen-2-yl)oxan-4-yl]methyl}benzene-1-sulfonamide demonstrated significant tumor growth inhibition in xenograft models, indicating a viable pathway for further development as anticancer agents .
  • Mechanistic Insights :
    • Investigations into the mechanism of action revealed that these compounds could induce apoptosis in cancer cells by promoting cell cycle arrest at the G2/M phase, further emphasizing their potential as therapeutic agents .

Q & A

Basic Research Questions

How can the synthesis of 4-fluoro-N-{[4-(thiophen-2-yl)oxan-4-yl]methyl}benzene-1-sulfonamide be optimized for yield and purity?

Methodological Answer:
The synthesis involves multi-step reactions, including sulfonamide bond formation and oxane ring functionalization. Key factors include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF or DCM) enhance nucleophilic substitution efficiency .
  • Catalysts : Triethylamine or carbodiimides (e.g., DCC) improve coupling reactions between sulfonamide and the oxane-thiophene moiety .
  • Temperature control : Reactions are typically conducted at 0–25°C to minimize side-product formation .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization are critical for isolating high-purity product .

What analytical techniques are recommended for characterizing this compound’s structure and purity?

Methodological Answer:

  • NMR spectroscopy : 1^1H and 13^{13}C NMR confirm the integration of the fluorine atom, sulfonamide group, and thiophene-oxane linkage .
  • Mass spectrometry (HRMS) : Validates molecular weight (e.g., ESI+ mode for [M+H]+ ion) .
  • HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>95% recommended for biological assays) .
  • X-ray crystallography : Resolves stereochemistry of the oxane ring and spatial orientation of substituents .

What in vitro screening strategies are suitable for initial biological activity assessment?

Methodological Answer:

  • Enzyme inhibition assays : Test against carbonic anhydrase or kinases (common sulfonamide targets) using fluorometric or colorimetric substrates .
  • Antimicrobial screening : Minimum inhibitory concentration (MIC) assays against Gram-positive/negative bacteria and fungi .
  • Cytotoxicity profiling : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to evaluate IC50_{50} values .
  • Solubility and stability : Use PBS or simulated physiological buffers to assess compound integrity over 24–72 hours .

Advanced Research Questions

How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced potency?

Methodological Answer:

  • Substituent variation : Modify the oxane ring (e.g., replace thiophene with furan) or sulfonamide para-fluoro group to probe electronic effects .
  • Bioisosteric replacement : Substitute the oxane ring with piperazine or cyclohexane to alter conformational flexibility .
  • Pharmacophore mapping : Computational docking (e.g., AutoDock Vina) identifies critical interactions with target proteins .
  • Metabolic stability : Introduce methyl or trifluoromethyl groups to block CYP450-mediated degradation .

What mechanistic insights can be gained from studying its interaction with enzyme targets?

Methodological Answer:

  • Surface plasmon resonance (SPR) : Quantify binding kinetics (KD_D, kon_{on}/koff_{off}) to enzymes like carbonic anhydrase IX .
  • Crystallography : Co-crystallize the compound with HIV-1 reverse transcriptase or proteases to map binding pockets (e.g., PDB ID templates) .
  • Mutagenesis studies : Engineer enzyme active-site mutations (e.g., E138K in HIV RT) to validate binding specificity .
  • Isothermal titration calorimetry (ITC) : Measure thermodynamic parameters (ΔH, ΔS) to distinguish enthalpic vs. entropic driving forces .

How can contradictory data between in vitro and in vivo efficacy be resolved?

Methodological Answer:

  • Pharmacokinetic profiling : Measure bioavailability, half-life, and tissue distribution in rodent models to identify absorption barriers .
  • Metabolite identification : Use LC-MS/MS to detect phase I/II metabolites that may reduce activity .
  • Formulation optimization : Employ nanoemulsions or liposomes to enhance solubility and target delivery .
  • Orthogonal assays : Validate target engagement in vivo using PET tracers or fluorescence-labeled analogs .

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